molecular formula C7H6F3NO2S B8274690 Ethanone, 1-[5-(2,2,2-trifluoro-1-hydroxyethyl)-2-thiazolyl]-

Ethanone, 1-[5-(2,2,2-trifluoro-1-hydroxyethyl)-2-thiazolyl]-

Cat. No. B8274690
M. Wt: 225.19 g/mol
InChI Key: SNWGCDIIHMQWST-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

In THF (3 mL) was dissolved 1-(5-(1-(tert-butyldimethylsilyloxy)-2,2,2-trifluoroethyl) thiazol-2-yl)ethanone (356 mg, 1.05 mmol) obtained in Step 3. To the solution were added acetic acid (0.072 mL, 1.26 mmol) and tetrabutylammonium fluoride (1.0 mol/L solution in THF, 1.26 mL, 1.26 mmol) and the mixture was stirred at room temperature for 1 hour. A saturated aqueous sodium carbonate solution was added to the reaction mixture. Extraction with ethyl acetate, washing with a saturated aqueous ammonium chloride solution and drying over anhydrous magnesium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1) to give Compound A46 (214 mg, 91%).
Quantity
0.072 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(5-(1-(tert-butyldimethylsilyloxy)-2,2,2-trifluoroethyl) thiazol-2-yl)ethanone
Quantity
356 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH:9]([C:14]1[S:18][C:17]([C:19](=[O:21])[CH3:20])=[N:16][CH:15]=1)[C:10]([F:13])([F:12])[F:11])(C(C)(C)C)(C)C.C(O)(=O)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[F:12][C:10]([F:11])([F:13])[CH:9]([C:14]1[S:18][C:17]([C:19](=[O:21])[CH3:20])=[N:16][CH:15]=1)[OH:8] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.072 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.26 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
1-(5-(1-(tert-butyldimethylsilyloxy)-2,2,2-trifluoroethyl) thiazol-2-yl)ethanone
Quantity
356 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC(C(F)(F)F)C1=CN=C(S1)C(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
WASH
Type
WASH
Details
washing with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
CUSTOM
Type
CUSTOM
Details
to give Compound A46 (214 mg, 91%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C(O)C1=CN=C(S1)C(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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